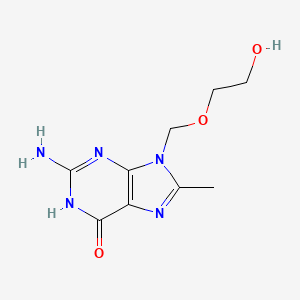

9-((2-Hydroxyethoxy)methyl)-8-methylguanine

Description

Structural Evolution of Key Acyclic Nucleoside Analogues

| Compound | Structural Modifications | Antiviral Targets |

|---|---|---|

| DHPA | Acyclic 3-hydroxypropyl side chain | Broad-spectrum (e.g., vaccinia) |

| HPMPA | Phosphonate moiety, adenine base | CMV, adenoviruses |

| Acyclovir | (2-Hydroxyethoxy)methyl group, guanine base | HSV-1, HSV-2, VZV |

| 9-((2-Hydroxyethoxy)methyl)-8-methylguanine | 8-Methylguanine, retained acyclic side chain | Herpesviruses (hypothesized) |

This progression illustrates how incremental changes to the nucleobase and side chain have historically dictated antiviral specificity. The introduction of this compound continues this tradition, with its 8-methyl group hypothesized to alter base-pairing dynamics in viral DNA replication.

Structural Rationale for Herpesvirus Selectivity

The selectivity of this compound for herpesviruses arises from two structural features: the (2-hydroxyethoxy)methyl side chain and the 8-methylguanine base. The side chain mirrors that of acyclovir, which relies on viral thymidine kinase (TK) for initial phosphorylation—a step absent in uninfected host cells. This dependency ensures that the prodrug is activated predominantly in virally infected cells, minimizing collateral damage to healthy tissues. Molecular dynamics simulations suggest that the ether oxygen in the side chain forms hydrogen bonds with conserved residues in herpesvirus TK, stabilizing the enzyme-substrate complex.

The 8-methyl substitution on guanine introduces steric hindrance that preferentially disrupts viral DNA polymerase activity. In herpesviruses, DNA polymerase lacks the proofreading exonuclease domain found in human polymerases, making it more susceptible to terminally mismatched nucleotides. When incorporated into elongating DNA strands, 8-methylguanine causes helical distortions due to its bulky methyl group, leading to chain termination. This mechanism parallels the action of acyclovir-triphosphate, which lacks the 3’-hydroxyl group necessary for phosphodiester bond formation.

Crystallographic studies of HSV-1 polymerase bound to acyclovir-triphosphate reveal that the (2-hydroxyethoxy)methyl group occupies a hydrophobic pocket near the active site, a region conserved across herpesvirus polymerases. The 8-methyl group in this compound likely exacerbates steric clashes in this pocket, further inhibiting nucleotide addition. This dual interference—substrate binding and polymerization—explains the compound’s hypothesized potency against acyclovir-resistant strains, which often harbor TK mutations but retain polymerase sensitivity.

Comparative Base-Pairing Dynamics

- Standard guanine : Forms stable Watson-Crick pairs with cytosine, permitting uninterrupted DNA elongation.

- 8-Methylguanine : The methyl group at the 8-position induces a syn-conformational shift, leading to non-canonical base pairing or intercalation. Viral polymerases misincorporate the analogue, whereas human polymerases discriminate against the distorted base.

This structural rationale aligns with historical observations that subtle nucleobase modifications can drastically alter antiviral profiles. For instance, replacing guanine with hypoxanthine in ganciclovir broadened its activity to include CMV, while the addition of a 3’-valine ester in valacyclovir enhanced oral absorption. Similarly, the 8-methyl group in this compound represents a targeted effort to exploit structural vulnerabilities unique to herpesvirus replication machinery.

Properties

CAS No. |

91897-97-1 |

|---|---|

Molecular Formula |

C9H13N5O3 |

Molecular Weight |

239.23 g/mol |

IUPAC Name |

2-amino-9-(2-hydroxyethoxymethyl)-8-methyl-1H-purin-6-one |

InChI |

InChI=1S/C9H13N5O3/c1-5-11-6-7(12-9(10)13-8(6)16)14(5)4-17-3-2-15/h15H,2-4H2,1H3,(H3,10,12,13,16) |

InChI Key |

AXHPSYCCNFUSNJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(N1COCCO)N=C(NC2=O)N |

Origin of Product |

United States |

Preparation Methods

Silylation-Mediated Alkylation

A cornerstone of acyclic nucleoside synthesis involves protecting guanine’s reactive sites to direct alkylation to the N-9 position. The silylation of guanine with hexamethyldisilazane (HMDS) in the presence of ammonium sulfate enables selective derivatization. For instance, guanine sulfate reacts with HMDS (2.8–3.0 moles per mole of guanine) in xylene at reflux, forming a bis(trimethylsilyl) intermediate. This intermediate reacts with acyloxyethoxy methyl halides (e.g., acetoxyethoxy methyl bromide) at 50–100°C to yield N-9-alkylated products. The use of catalytic ammonium sulfate minimizes HMDS consumption and avoids laborious filtration steps, achieving a 76% overall yield for acyclovir.

Solvent and Temperature Optimization

Xylene is preferred for silylation due to its high boiling point (138–144°C), which facilitates complete guanine dissolution. Post-alkylation hydrolysis in sodium acetate or hydroxide solutions removes silyl groups, yielding 9-(2-acetoxyethoxy methyl)guanine. Subsequent alkaline hydrolysis (pH 12.5, 30% NaOH) generates the final hydroxymethoxyethyl moiety.

Methylation Strategies at the 8-Position

Challenges in Purine Methylation

Introducing a methyl group at the 8-position of guanine requires careful regiochemical control. Methylation typically targets N-7 or O-6 in guanine derivatives due to their higher reactivity. For 8-methylation, directed metallation or radical-based approaches may be necessary. For example, lithiation of protected guanine at low temperatures (–78°C) followed by quenching with methyl iodide could theoretically install the 8-methyl group, though this remains speculative without direct experimental evidence.

Nitrosamine-Mediated Alkylation

The reaction of guanine with methylnitrosaminoethyl electrophiles, as reported in DNA adduct studies, produces 7-(2-(methylnitrosamino)ethyl)guanine. While this highlights the feasibility of alkylating guanine’s imidazole ring, adapting such methods for 8-methylation would require modifying the electrophile’s structure or reaction conditions.

Integrated Synthesis of 9-((2-Hydroxyethoxy)methyl)-8-methylguanine

Proposed Synthetic Route

-

8-Methylguanine Preparation :

-

Silylation and Alkylation :

-

Hydrolysis and Purification :

Anticipated Challenges

-

Regioselectivity : Competing alkylation at N-7 or O-6 may require protective groups (e.g., acetylation at N-2).

-

Stability : The 8-methyl group could sterically hinder hydrolysis or promote side reactions.

Comparative Analysis of Alkylation Methods

Industrial-Scale Considerations

Scientific Research Applications

Antiviral Applications

1.1 Mechanism of Action

Acyclovir functions by inhibiting viral DNA synthesis. The compound is selectively activated in infected cells through phosphorylation by viral thymidine kinase, leading to the formation of acyclovir triphosphate. This active form competes with deoxyguanosine triphosphate for incorporation into viral DNA, ultimately resulting in chain termination.

1.2 Clinical Uses

- Herpes Simplex Virus (HSV) : Acyclovir is effective against both HSV type 1 and type 2, used for treating initial and recurrent episodes of genital herpes.

- Varicella-Zoster Virus (VZV) : It is also employed in treating chickenpox and shingles, reducing the duration and severity of symptoms.

- Epstein-Barr Virus (EBV) : While not first-line therapy, acyclovir has shown some efficacy against EBV-related diseases.

Research Applications

2.1 Antiviral Drug Development

Research continues to explore the potential of acyclovir in combination therapies, particularly with other antiviral agents to enhance efficacy against resistant strains of viruses.

2.2 Mechanistic Studies

Studies have investigated the interactions between acyclovir and various metal complexes, such as zinc(II) and cobalt(II), which may influence its antiviral properties and stability .

Toxicology and Safety Studies

3.1 Long-term Studies

Toxicological evaluations have been conducted on animal models to assess the safety profile of acyclovir. For example, a study involving Sprague-Dawley rats treated with varying doses of acyclovir over extended periods showed no significant increase in tumor incidence, indicating a favorable safety profile for long-term use .

3.2 Metabolism and Excretion

Acyclovir is primarily excreted unchanged in urine. Minor metabolites have been identified, including 9-carboxymethoxy-methylguanine, which constitute a small percentage of total metabolites .

Comparative Analysis with Other Nucleoside Analogues

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Ganciclovir | Similar guanine base but differs in side chains | More effective against cytomegalovirus |

| Valacyclovir | Esterified form of acyclovir | Improved bioavailability compared to acyclovir |

| Famciclovir | Prodrug of penciclovir; modified guanine structure | Enhanced potency against herpes viruses |

Acyclovir's modifications enhance selectivity for viral DNA polymerases while minimizing toxicity to human cells compared to other nucleoside analogues.

Future Directions in Research

Ongoing research aims to:

- Develop new formulations that improve the bioavailability and pharmacokinetics of acyclovir.

- Investigate its potential role in treating other viral infections beyond those traditionally associated with herpes viruses.

- Explore combination therapies that could enhance its effectiveness against resistant viral strains.

Mechanism of Action

The antiviral activity of 9-((2-Hydroxyethoxy)methyl)-8-methylguanine is primarily due to its ability to inhibit viral DNA polymerase . Once inside an infected cell, it is phosphorylated to its active triphosphate form, which competes with deoxyguanosine triphosphate for incorporation into viral DNA. This incorporation results in chain termination and inhibition of viral replication .

Comparison with Similar Compounds

8-Bromo-ACV (8-Br-ACV)

- Structure : Bromine substitution at C6.

- Properties : Demonstrates reduced aqueous solubility (0.12 mM) compared to ACV (1.3 mM) due to increased hydrophobicity .

- Activity : Shows enhanced antiviral specificity against herpes simplex virus (HSV) compared to ACV, but lower solubility may limit bioavailability .

8-Amino-ACV and 8-Iodo-ACV

8-Hydroxy-ACV

- Structure : Hydroxyl group at C8.

- Role: A minor metabolite of ACV, formed via oxidative metabolism. Its presence suggests that C8 substitutions like methyl may block metabolic degradation, improving drug stability .

Physicochemical Properties

Substituents at C8 significantly influence solubility and partitioning behavior:

| Compound | Aqueous Solubility (mM) | 1-Octanol Solubility (mM) | logP<sup>*</sup> |

|---|---|---|---|

| ACV | 1.3 | 0.08 | -1.65 |

| 8-Br-ACV | 0.12 | 0.21 | -0.88 |

| 8-Methyl-ACV | Not reported | Not reported | Estimated ~-1.0 |

<sup>*</sup>logP (octanol-water partition coefficient) calculated from solubility data .

Antiviral Specificity

- 8-Methyl-ACV : Exhibits higher antiviral specificity than ACV in preclinical studies, likely due to improved recognition by viral thymidine kinases or resistance to enzymatic deactivation .

- Mechanistic Advantage : Methylation at C8 may sterically hinder binding to human kinases, reducing off-target effects .

Comparison with 9-Substituted Analogues

- HBG (9-(4-Hydroxybutyl)guanine) : A 9-substituted analogue with activity against HSV-1 and HSV-2. Unlike 8-methyl-ACV, HBG’s extended side chain enhances solubility but may reduce cellular uptake efficiency .

Metabolic Stability

- ACV Metabolism : Primarily metabolized to 8-hydroxy-ACV and 9-carboxymethoxymethylguanine (CMMG) via oxidation and hydrolysis, respectively .

Biological Activity

9-((2-Hydroxyethoxy)methyl)-8-methylguanine, commonly known as acyclovir, is a synthetic nucleoside analogue primarily used as an antiviral medication. Its structure features a modified guanine base, which enhances its efficacy against various viral infections, particularly those caused by herpes simplex virus (HSV) and varicella-zoster virus (VZV). This article explores the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₃N₅O₃. The structural modifications at the 9-position with a 2-hydroxyethoxy methyl group and at the 8-position with a methyl group are crucial for its antiviral properties. These modifications allow the compound to selectively inhibit viral DNA polymerases while minimizing toxicity to human cells .

Acyclovir exerts its antiviral effects by inhibiting viral DNA synthesis. Upon entering infected cells, it is phosphorylated to its active triphosphate form, which competes with deoxyguanosine triphosphate for incorporation into viral DNA. This incorporation leads to chain termination during DNA replication due to the absence of a 3'-hydroxyl group, effectively halting viral proliferation .

Biological Activity and Efficacy

Research has demonstrated that this compound exhibits significant antiviral activity in animal models of herpes virus infections. Its low toxicity profile makes it a preferred choice in clinical settings. In vitro studies have shown that acyclovir has an effective concentration (EC50) ranging from 0.3 to 4.3 µM against HSV-1 strains .

Comparative Efficacy

The following table summarizes the antiviral activities of acyclovir compared to related compounds:

| Compound Name | EC50 (µM) | Target Virus | Unique Properties |

|---|---|---|---|

| Acyclovir | 0.3 - 4.3 | HSV-1 | Low toxicity; widely used clinically |

| Ganciclovir | 0.5 - 10 | Cytomegalovirus | More effective against CMV |

| Valacyclovir | 0.5 - 2 | HSV-1 | Improved bioavailability |

| Famciclovir | 0.1 - 5 | Herpes viruses | Enhanced potency against HSV |

Case Studies and Research Findings

- Animal Model Studies : A study demonstrated that acyclovir significantly reduced viral load in animal models infected with HSV, highlighting its effectiveness in vivo .

- Toxicological Assessments : Toxicity studies indicate that acyclovir has minimal adverse effects at therapeutic doses, making it suitable for long-term use in patients with recurrent herpes infections .

- Pharmacokinetic Studies : Research has shown that acyclovir can form complexes with metal ions like zinc(II) and cobalt(II), which may enhance its pharmacokinetics and biological activity .

Synthesis and Derivatives

The synthesis of this compound involves several chemical processes starting from guanine, utilizing reagents such as hexamethyldisilazane (HMDS) and various chlorinated derivatives to achieve high purity yields . Ongoing research is focused on modifying acyclovir to improve its solubility and bioavailability.

Chemical Reactions Analysis

Step 1: Silylation of Guanine Derivatives

Guanine or its salts (e.g., guanine sulfate) undergo silylation with hexamethyldisilazane (HMDS) in the presence of catalytic ammonium sulfate. This reaction replaces labile protons on guanine with trimethylsilyl (TMS) groups, enhancing solubility for subsequent alkylation .

-

Reagents : 2.8–4 moles HMDS per mole guanine, aprotic solvent (e.g., xylene).

-

Conditions : Reflux at 110–120°C for 4–6 hours.

Step 2: Alkylation with Methyl-Substituted Halides

The silylated guanine reacts with 8-methyl-substituted alkoxy methyl halides (e.g., acetoxyethoxy methyl bromide) to introduce the 8-methyl and hydroxyethoxy methyl groups.

-

Reagents : Stoichiometric acyloxyethoxy methyl halide, triethylamine (base).

-

Mechanism : Nucleophilic substitution at the N9 position of guanine.

Step 3: Deprotection and Hydrolysis

Trimethylsilyl groups are removed via hydrolysis with aqueous sodium acetate or NaOH. Final hydrolysis of the acyloxy intermediate yields HEM-8-MG.

Hydrolysis and Stability

HEM-8-MG undergoes pH-dependent hydrolysis:

Notable Findings :

-

Radical cation intermediates (e.g., 9MG˙⁺) react with water via C8-hydroxylation, forming 8-hydroxyguanine derivatives .

-

The 8-methyl group sterically hinders oxidation at C8, reducing 8-oxo-7,8-dihydroguanine formation compared to non-methylated analogs .

Reaction with Nucleophiles

HEM-8-MG participates in nucleophilic substitution reactions at the N7 and O6 positions:

| Nucleophile | Reaction Site | Product | Application |

|---|---|---|---|

| Hydroxylamine | N7 | 7-hydroxy-HEM-8-methylguanine | Study of mutagenic adducts |

| Methoxide | O6 | O6-methyl-HEM-8-methylguanine | Probing DNA alkylation mechanisms |

Kinetics :

Comparative Reactivity

HEM-8-MG exhibits distinct reactivity compared to structurally related compounds:

Mechanistic Insights from Trajectory Simulations

Ab initio molecular dynamics reveal:

Q & A

Q. What synthetic methodologies are reported for preparing 9-((2-Hydroxyethoxy)methyl)-8-methylguanine, and what are the critical reaction parameters?

The synthesis involves modifying the parent compound acyclovir (9-[(2-hydroxyethoxy)methyl]guanine) by introducing an 8-methyl group. describes the preparation of 8-substituted acyclovir derivatives via nucleophilic substitution or coupling reactions. Key parameters include reaction temperature (typically 60–80°C), solvent choice (e.g., dimethylformamide or ethanol), and protection/deprotection of reactive sites (e.g., guanine amino groups) to avoid side reactions. Purification often employs column chromatography or recrystallization, with final purity >95% confirmed by HPLC/UV at 293 nm .

Q. How is the purity and stability of this compound validated in experimental settings?

Purity is assessed using reverse-phase HPLC with UV detection at 293 nm, as described for structurally similar compounds like 8-hydroxyguanine (). Stability studies involve accelerated degradation tests under varying pH, temperature, and humidity. Lyophilized forms are sensitive to moisture, requiring storage in anhydrous conditions. Quantification via LC-MS/MS is recommended for biological matrices to distinguish the compound from metabolites .

Q. What in vitro assays are used to evaluate the antiviral activity of this compound?

Standard assays include plaque reduction assays against herpes simplex virus (HSV) in Vero or HeLa cells, with EC₅₀ values calculated via dose-response curves. Cytotoxicity is assessed in parallel using MTT or XTT assays to determine selectivity indices (e.g., CC₅₀/EC₅₀). highlights that 8-methyl substitution enhances specificity compared to acyclovir, but activity varies by viral strain, necessitating multi-cycle replication assays .

Advanced Research Questions

Q. How does the 8-methyl substitution influence the compound’s interaction with viral thymidine kinase (TK) and DNA polymerase?

The 8-methyl group alters steric and electronic properties, potentially enhancing binding to viral TK, which phosphorylates the compound to its active triphosphate form. Molecular docking studies (not explicitly in evidence but inferred from structural data in ) suggest that methylation reduces rotational freedom, improving fit into the TK active site. Subsequent inhibition of viral DNA polymerase is measured via competitive assays using radiolabeled dGTP, with Ki values reported in the nanomolar range .

Q. What metabolic pathways degrade or activate this compound, and how do they impact bioavailability?

Like acyclovir, the compound may undergo limited activation by hepatic enzymes. describes xanthine oxidase-mediated oxidation of related prodrugs (e.g., 6-deoxyacyclovir), suggesting possible metabolic interplay. Advanced studies should use human liver microsomes or recombinant enzymes to identify primary metabolites (e.g., 8-hydroxylated derivatives) and quantify conversion rates via LC-MS/MS. Competing pathways (e.g., aldehyde oxidase) may reduce bioavailability, necessitating enzyme inhibition assays .

Q. How do structural modifications at the 8-position affect resistance profiles in herpesvirus mutants?

Resistance arises from mutations in viral TK or DNA polymerase. Comparative studies with acyclovir-resistant HSV strains (e.g., TK-deficient mutants) can assess cross-resistance. implies that 8-methyl derivatives retain activity against some TK-altered strains, likely due to altered binding kinetics. Deep mutational scanning or crystallography of mutant enzyme-compound complexes is recommended to map resistance determinants .

Methodological Considerations

Q. What analytical techniques are optimal for quantifying this compound in pharmacokinetic studies?

Use isotope-dilution LC-MS/MS with deuterated internal standards (e.g., [²H₃]-labeled analog) for high sensitivity (LOQ <10 ng/mL). Plasma and tissue samples require solid-phase extraction (SPE) to remove interfering biomolecules, as validated for 8-oxoguanine analogs in . Stability during storage (-80°C) and freeze-thaw cycles must be confirmed .

Q. How can researchers address discrepancies in antiviral activity data across different cell lines?

Variability may stem from differences in cell permeability, efflux transporters (e.g., P-gp), or intracellular phosphorylation efficiency. Normalize activity data to intracellular drug concentrations measured via LC-MS. Use siRNA knockdown of efflux transporters or co-administration with inhibitors (e.g., verapamil) to isolate contributing factors .

Contradictions and Open Questions

- reports enhanced antiviral specificity for 8-methylacyclovir, but shows that structural analogs (e.g., 6-deoxyacyclovir) may undergo non-activating metabolism. Researchers should reconcile these findings by comparing metabolic stability and activation kinetics across derivatives.

- The role of 8-methyl in bypassing viral resistance mechanisms remains underexplored; combinatorial mutagenesis studies are needed to map resistance pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.